molecular formula C7H6BrFN2 B2894761 3-Bromo-5-fluorobenzenecarboximidamide CAS No. 1260769-45-6

3-Bromo-5-fluorobenzenecarboximidamide

Cat. No.: B2894761
CAS No.: 1260769-45-6
M. Wt: 217.041
InChI Key: IJKHLIXVCAHONE-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzenecarboximidamide is an organic compound with the molecular formula C7H6BrFN2 It is a derivative of benzenecarboximidamide, where the benzene ring is substituted with bromine and fluorine atoms at the 3rd and 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluorobenzenecarboximidamide typically involves the amidation reaction of 3-bromo-5-fluorobenzoic acid with an appropriate amine source. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluorobenzenecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenecarboximidamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-5-fluorobenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluorobenzenecarboximidamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

IUPAC Name

3-bromo-5-fluorobenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKHLIXVCAHONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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